molecular formula C11H20O3 B8348866 6-(2-Tetrahydropyranyloxy)hexanal

6-(2-Tetrahydropyranyloxy)hexanal

Cat. No.: B8348866
M. Wt: 200.27 g/mol
InChI Key: PRGUNFCZRODZGQ-UHFFFAOYSA-N
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Description

6-(2-Tetrahydropyranyloxy)hexanal is a synthetic organic compound that serves as a valuable intermediate in research applications, particularly in multi-step organic synthesis. This molecule features a hexanal chain—a six-carbon aldehyde—that is functionalized with a tetrahydropyranyl (THP) ether group. The THP group is a widely used protecting group in synthetic chemistry that effectively masks a hydroxyl function, making the molecule particularly useful for the synthesis of complex natural products and other valuable compounds . The primary research value of 6-(2-Tetrahydropyranyloxy)hexanal lies in its bifunctional structure. The aldehyde terminus is a versatile reactive handle that can undergo numerous transformations, including Wittig olefinations, Grignard reactions, and reductive amination, to elongate carbon chains or introduce new functional groups . Concurrently, the THP-protected alcohol provides a robust yet selectively removable protecting group, ensuring the stability of the alcohol function during synthetic manipulations elsewhere in the molecule. The acid-labile nature of the THP ether allows for its facile deprotection under mild acidic conditions, regenerating the primary alcohol when needed in the synthetic sequence . This combination of features makes it a crucial building block for constructing molecular scaffolds with specific chain lengths and functionalities. While specific studies on this exact molecule are not readily available, related hexanal derivatives have demonstrated significant utility in agricultural research. For instance, hexanal itself has been investigated as a pre-harvest spray for its ability to inhibit phospholipase D activity, thereby enhancing the shelf-life and maintaining the post-harvest quality of fruits like mangoes . This suggests potential research pathways for 6-(2-Tetrahydropyranyloxy)hexanal in developing novel agrochemicals or plant growth regulators. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

6-(oxan-2-yloxy)hexanal

InChI

InChI=1S/C11H20O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h8,11H,1-7,9-10H2

InChI Key

PRGUNFCZRODZGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCC=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

One of the primary applications of 6-(2-Tetrahydropyranyloxy)hexanal is in organic synthesis, particularly as an intermediate in the synthesis of complex molecules. The compound's ability to undergo various chemical reactions makes it a valuable building block in synthetic organic chemistry.

Synthesis of Polyhydroxylated Compounds

The compound has been utilized in the synthesis of polyhydroxylated acyclic molecules. Research indicates that it can be transformed into various derivatives through stereocontrolled reactions, such as aldol reactions, which are critical for constructing complex carbohydrate structures .

Medicinal Chemistry

In medicinal chemistry, 6-(2-Tetrahydropyranyloxy)hexanal has shown potential as a precursor for bioactive compounds. Its derivatives have been explored for various biological activities, including antioxidant and anticancer properties.

Antioxidant Activity

Studies have demonstrated that derivatives of 6-(2-Tetrahydropyranyloxy)hexanal exhibit significant antioxidant activity. For instance, research on similar tetrahydrobenzo[b]thiophene derivatives has shown their capacity to inhibit lipid oxidation and free radical formation, which is crucial for developing antioxidant agents .

Anticancer Potential

The compound's derivatives have also been investigated for their anticancer properties. A study highlighted the synthesis of tetrahydropyrimidinecarboxamides from related compounds, which exhibited promising in vitro anticancer activity against various cancer cell lines . This suggests that 6-(2-Tetrahydropyranyloxy)hexanal could serve as a scaffold for developing new anticancer agents.

Case Studies

Several case studies illustrate the versatility and efficacy of 6-(2-Tetrahydropyranyloxy)hexanal in different applications:

StudyApplicationFindings
Organic SynthesisDemonstrated high diastereoselection in aldol reactions leading to polyalcohols.
Antioxidant ActivityExhibited significant inhibition of lipid peroxidation and free radical scavenging ability.
Anticancer ActivityShowed promising results against HCT-116 and MCF-7 cancer cell lines with notable IC50 values.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between 6-(2-Tetrahydropyranyloxy)hexanal and related compounds:

Compound Molecular Formula Functional Groups Key Features Applications
6-(2-Tetrahydropyranyloxy)hexanal C₁₁H₂₀O₃ Aldehyde, THP-protected ether Enhanced stability due to THP group; reactive aldehyde for nucleophilic additions Intermediate in multi-step organic synthesis; potential flavor/aroma modulation
Hexanal C₆H₁₂O Aldehyde Volatile, green/grassy aroma; low odor threshold (4.5–50 μg/L) Food flavoring (e.g., teas, wines); plant defense signaling
4-(Benzyloxy)hexanal C₁₃H₁₈O₂ Aldehyde, benzyl ether Benzyl group increases lipophilicity; less hydrolytically stable than THP ethers Synthetic precursor for fragrances or pharmaceuticals
Ethyl 6-(2-Tetrahydropyranyloxy)hexanoate C₁₃H₂₄O₄ Ester, THP ether Esterification reduces aldehyde reactivity; improved shelf-life Prodrug formulations; polymer chemistry
(E)-2-Hexenal C₆H₁₀O α,β-unsaturated aldehyde Strongly reactive; fruity/leafy aroma; higher abundance in plants (e.g., wines) Antimicrobial agent; plant stress response

Key Findings:

Reactivity and Stability :

  • The THP group in 6-(2-Tetrahydropyranyloxy)hexanal offers superior hydrolytic stability compared to benzyl ethers (e.g., 4-(benzyloxy)hexanal), making it preferable in acidic or aqueous reaction conditions .
  • Unlike hexanal, which is highly volatile and prone to oxidation, the THP-protected derivative resists degradation, enabling its use in prolonged synthetic sequences .

Aromatic and Biological Roles: Hexanal and (E)-2-hexenal dominate carbonyl profiles in plant-derived products (e.g., wines, teas), contributing to green/fruity notes at trace levels (1–5 μg/L). In contrast, 6-(2-Tetrahydropyranyloxy)hexanal’s aroma contributions are likely negligible due to its synthetic origin and protective groups .

Synthetic Utility: Ethyl 6-(2-Tetrahydropyranyloxy)hexanoate exemplifies how esterification of the aldehyde group expands utility in prodrug design, whereas 6-(2-Tetrahydropyranyloxy)hexanal retains aldehyde reactivity for conjugation or crosslinking . The THP group’s orthogonal protection strategy is shared with nucleotide synthesis intermediates, as seen in , highlighting its versatility .

Preparation Methods

Procedure

  • Reactants :

    • 6-Hydroxyhexanal (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (1.2 equiv)

    • Catalytic p-toluenesulfonic acid (p-TSA, 0.1 equiv)

    • Dichloromethane (DCM) as solvent

  • Conditions :

    • Stirred at 0–25°C for 4–12 hours.

    • Quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography.

  • Yield : 85–92%.

Key Data

ParameterValue
Reaction Time6 hours (room temperature)
SolventDichloromethane
Catalystp-TSA (0.1 equiv)
Isolated Yield89%

Wittig Reaction with Protected Alcohols

This approach utilizes a Wittig olefination strategy to introduce the aldehyde group after THP protection. The method is effective for synthesizing α,β-unsaturated aldehydes.

Procedure

  • Reactants :

    • 6-(2-Tetrahydropyranyloxy)hexyltriphenylphosphonium bromide (1.0 equiv)

    • Base (e.g., n-BuLi or KOtBu)

    • Hexamethylphosphoramide (HMPA) as co-solvent

  • Conditions :

    • Phosphonium salt deprotonated at −78°C in THF/HMPA.

    • Reacted with formaldehyde or paraformaldehyde.

    • Warm to room temperature, extract with ether, and purify.

  • Yield : 70–78%.

Key Data

ParameterValue
Basen-BuLi (1.1 equiv)
Temperature−78°C to 25°C
Solvent SystemTHF/HMPA (3:1)
Isolated Yield75%

Grignard Addition Followed by Oxidation

This two-step method involves Grignard reagent addition to a protected epoxide, followed by oxidation to the aldehyde.

Procedure

  • Step 1 (Epoxide Opening) :

    • React 5-(2-Tetrahydropyranyloxy)pentene oxide with methylmagnesium bromide (1.2 equiv) in THF at 0°C.

    • Stir for 2 hours, quench with NH₄Cl, and extract.

  • Step 2 (Oxidation) :

    • Oxidize the secondary alcohol to aldehyde using pyridinium chlorochromate (PCC) in DCM.

    • Purify via column chromatography.

  • Overall Yield : 65–72%.

Key Data

StepConditionsYield
Epoxide Opening0°C, THF, 2 hours88%
Oxidation (PCC)DCM, 4 hours82%
Overall -72%

Cross-Metathesis Approach

Olefin cross-metathesis between protected allyl ethers and acrolein derivatives offers a modern route to 6-(2-Tetrahydropyranyloxy)hexanal.

Procedure

  • Reactants :

    • Allyl tetrahydropyranyl ether (1.0 equiv)

    • Acrolein (1.5 equiv)

    • Grubbs 2nd-generation catalyst (5 mol%)

  • Conditions :

    • Stir in DCM under nitrogen at 40°C for 6–8 hours.

    • Filter through Celite and purify via distillation.

  • Yield : 60–68%.

Key Data

ParameterValue
Catalyst Loading5 mol% Grubbs II
Temperature40°C
SolventDichloromethane
Isolated Yield65%

Enzymatic Oxidation of Protected Alcohols

A biocatalytic method using alcohol oxidases (e.g., from Pichia pastoris) selectively oxidizes 6-(2-tetrahydropyranyloxy)hexanol to the aldehyde.

Procedure

  • Reactants :

    • 6-(2-Tetrahydropyranyloxy)hexanol (1.0 equiv)

    • Alcohol oxidase (10 U/mg substrate)

    • Oxygen or H₂O₂ as oxidant

  • Conditions :

    • Phosphate buffer (pH 7.0), 30°C, 24 hours.

    • Extract with ethyl acetate and purify.

  • Yield : 50–55%.

Key Data

ParameterValue
Enzyme Activity10 U/mg
pH7.0
Temperature30°C
Isolated Yield53%

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(2-Tetrahydropyranyloxy)hexanal, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via selective protection of the hydroxyl group in hexanal derivatives using tetrahydropyran (THP) under acidic conditions. For example, a protocol similar to the synthesis of diaminooxy-containing phospholipids ( ) involves coupling THP-protected intermediates with aldehydes. Characterization should include 1^1H NMR to confirm the THP-protecting group (e.g., peaks at δ 1.4–1.8 ppm for THP protons) and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%). Gas Chromatography-Mass Spectrometry (GC-MS) can further validate molecular weight and structural integrity .

Q. Which analytical techniques are optimal for quantifying 6-(2-Tetrahydropyranyloxy)hexanal in biological or environmental samples?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with derivatization agents (e.g., N-hydroxy amino coumarin compounds) enhances sensitivity for aldehyde detection ( ). Fluorescence-based assays are suitable for real-time monitoring in plant tissues. For environmental matrices, Solid-Phase Microextraction (SPME) coupled with GC-MS can isolate and quantify volatile derivatives .

Advanced Research Questions

Q. How does the THP-protecting group influence the interaction of 6-(2-Tetrahydropyranyloxy)hexanal with lipid membranes or enzymes?

  • Methodological Answer : Use molecular dynamics simulations to model the compound’s insertion into lipid bilayers, referencing studies on cyclohexane-modified archaeal lipids ( ). Experimentally, Langmuir-Blodgett troughs can measure changes in membrane surface pressure. To study enzyme interactions (e.g., phospholipase D inhibition), employ kinetic assays with varying THP-hexanal concentrations and compare results to unmodified hexanal ( ). X-ray crystallography of enzyme-ligand complexes may reveal steric effects from the THP group .

Q. What experimental designs resolve contradictions in the antifungal efficacy of THP-protected hexanal derivatives?

  • Methodological Answer : Contradictions may arise from differences in fungal species, treatment duration, or THP-hexanal stability. Design dose-response assays with standardized spore suspensions (e.g., Aspergillus flavus) and include controls for THP group hydrolysis. Transcriptomic analysis (RNA-seq) can identify gene expression changes (e.g., oxidative stress or autophagy pathways) to correlate with antifungal activity ( ). Use isothermal titration calorimetry (ITC) to quantify binding affinity to fungal membrane proteins .

Q. How can transcriptomic and metabolomic data be integrated to elucidate the dual role of 6-(2-Tetrahydropyranyloxy)hexanal in delaying fruit ripening and inducing apoptosis in pathogens?

  • Methodological Answer : Conduct dual RNA-seq on treated fruits and co-cultured pathogens (e.g., Colletotrichum spp.) to identify shared pathways (e.g., reactive oxygen species (ROS) signaling). Metabolomic profiling (LC-MS/MS) of treated tissues can quantify ripening markers (e.g., ethylene, starch) and pathogen virulence factors. For example, hexanal vapor reduces Total Soluble Solids (TSS) in bananas by 50% compared to controls ( ):
ParameterControl (TSS, °Brix)Treated (TSS, °Brix)
Day 9 Ripening13.856.86

Cross-reference these findings with apoptosis markers (e.g., caspase activity in fungi) to map mechanistic overlap .

Data Contradiction Analysis

Q. Why do studies report varying stability profiles for THP-protected aldehydes under different pH conditions?

  • Methodological Answer : Stability discrepancies may arise from hydrolysis rates of the THP group. Perform accelerated stability testing (40°C, 75% RH) at pH 3–9 and monitor degradation via HPLC. Compare results to computational predictions using density functional theory (DFT) to identify pH-sensitive bonds. For instance, THP ethers are stable in neutral conditions but hydrolyze rapidly under acidic (pH < 4) or enzymatic (esterase-rich) environments. Include buffers like citrate-phosphate to isolate pH effects .

Methodological Limitations and Innovations

Q. What advancements in derivatization chemistry could improve the detection limits of 6-(2-Tetrahydropyranyloxy)hexanal in trace-level studies?

  • Methodological Answer : Develop fluorogenic probes (e.g., coumarin-based hydroxylamines) with higher quantum yields for ultrasensitive detection ( ). Microfluidic platforms can miniaturize derivatization workflows, reducing sample volume requirements. For field applications, paper-based sensors functionalized with THP-hexanal-specific aptamers offer rapid, equipment-free detection .

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